N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15-5-6-16(27-15)17(23)13-7-8-26-11-13/h1-8,11H,9-10H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLCCQZWVPLAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves multiple steps, including the formation of intermediate compoundsReaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique architecture can be contextualized against analogs with shared functional groups.
Table 1: Structural and Functional Comparison
Key Observations :
Thiophene Modifications : The target compound’s thiophene-3-carbonyl group distinguishes it from nitrothiophenes () and simpler thiophen-2-yl derivatives (). The carbonyl group may enhance π-stacking interactions in target binding compared to nitro or alkyl substituents .
Fluorophenyl Role : The 4-fluorophenyl group, common across analogs, improves metabolic resistance and membrane penetration, critical for both pharmaceuticals and agrochemicals .
Ethanediamide Backbone : Unlike single carboxamides (e.g., ), the ethanediamide linker may provide conformational flexibility, enabling dual hydrogen-bonding interactions with biological targets.
Biological Activity
The compound N'-[(4-fluorophenyl)methyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide , also known by its CAS number 1796970-60-9, is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C₁₉H₁₉N₂O₂S₂
- Molecular Weight : 421.6 g/mol
Structural Characteristics
The compound features a complex structure characterized by:
- A 4-fluorophenyl group.
- A thiophene ring linked to a carbonyl group.
- An ethanediamide backbone.
These structural elements contribute to its biological activity and interaction with various biological targets.
Anticancer Potential
Research has indicated that thiophene derivatives exhibit significant anticancer properties. A study highlighted the effectiveness of similar thiophene compounds in inhibiting tumor growth through various mechanisms, including modulation of antioxidant systems and reduction of lipid peroxidation .
Case Study: In Vivo Antitumor Activity
In a study involving Syrian male hamsters, a related compound demonstrated a marked reduction in the incidence of squamous cell carcinoma when administered alongside a known carcinogen, 7,12-dimethylbenz[a]anthracene (DMBA). The administration led to:
- Decreased lipid peroxidation.
- Increased levels of glutathione (GSH) and activities of detoxifying enzymes like glutathione peroxidase (GPx) and glutathione S-transferase (GST) in the oral mucosa .
This suggests that this compound may exert similar effects due to its structural analogies.
The biological activity can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with thiophene moieties have been shown to enhance antioxidant defenses, potentially reducing oxidative stress in cells.
- Enzyme Modulation : The compound may influence the activity of key enzymes involved in detoxification processes, thus protecting against carcinogenesis.
- Cell Cycle Arrest : Some studies suggest that thiophene derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Data Table: Biological Activities of Thiophene Derivatives
| Compound Name | CAS Number | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 1796970-60-9 | Antitumor activity | Antioxidant modulation |
| 3-[2,6-bis(4-fluorophenyl)-3-methylpiperidin-4-ylideneamino]-2-thioxoimidazolidin-4-one | 20370536 | Chemopreventive effects | Lipid peroxidation reduction |
| Methyl 2-amino-5-{[(2,4-dimethylphenyl)amino]-carbonyl}-4-methylthiophene-3-carboxylate | 35098958 | Anticancer properties | Enzyme inhibition |
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitutions (e.g., fluorophenyl group introduction) and condensation (e.g., ethanediamide backbone formation). Key steps include using ethanol as a solvent and avoiding catalysts in some protocols . Optimization focuses on temperature control (40-80°C), solvent polarity adjustments, and purification via column chromatography or recrystallization. Yields typically range from 45-70% but can improve with microwave-assisted synthesis or flow chemistry adaptations .
Q. Which spectroscopic and analytical techniques are critical for structural validation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of thiophene and fluorophenyl groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z ≈ 427.9 g/mol based on analogs) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. What are the recommended storage conditions to maintain chemical stability?
Store under inert gas (argon) at –20°C in amber vials to prevent degradation of the thiophene-carbonyl group and fluorophenyl moiety. Stability studies in suggest a shelf life of >6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling predict interactions with biological targets (e.g., kinases)?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model binding to ATP pockets in kinases. The thiophene-3-carbonyl group shows π-π stacking with hydrophobic residues, while the fluorophenyl group enhances binding affinity via halogen bonding. Limitations include force field inaccuracies for sulfur-containing heterocycles, requiring hybrid QM/MM validation .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects)?
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols for antimicrobial testing .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., ’s furan-thiophene derivatives) to isolate activity-controlling groups .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions .
Q. How to design experiments validating hypothesized mechanisms (e.g., reactive oxygen species (ROS) modulation)?
- Fluorescent Probes : Measure intracellular ROS with DCFH-DA in treated vs. untreated cancer cells.
- Enzyme Inhibition Assays : Test IC50 against NADPH oxidase isoforms using fluorogenic substrates.
- Gene Knockdown Models : CRISPR/Cas9-mediated deletion of suspected targets (e.g., NOX4) to confirm mechanism .
Q. What methodologies integrate experimental and computational data to explain reactivity (e.g., thiophene ring oxidation)?
- DFT Calculations : Predict oxidation potentials of the thiophene-3-carbonyl group (B3LYP/6-311+G(d,p)).
- Kinetic Isotope Effects : Compare H/D substitution rates in experimental oxidations (e.g., KMnO4-mediated) to validate computational transition states .
- In Situ Spectroscopy : Monitor reaction intermediates via FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
